Cas no 1227577-65-2 (6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile)

6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile
- 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile
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- インチ: 1S/C12H8FN3/c13-12-11(9-2-1-7-15-8-9)4-3-10(16-12)5-6-14/h1-4,7-8H,5H2
- InChIKey: YDOQWIIQCGIIJZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(CC#N)=N1)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 273
- トポロジー分子極性表面積: 49.6
- XLogP3: 1.5
6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026000612-250mg |
6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile |
1227577-65-2 | 97% | 250mg |
$686.80 | 2023-09-03 | |
Alichem | A026000612-500mg |
6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile |
1227577-65-2 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
Alichem | A026000612-1g |
6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile |
1227577-65-2 | 97% | 1g |
$1663.20 | 2023-09-03 |
6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrileに関する追加情報
Research Briefing on 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile (CAS: 1227577-65-2) in Chemical Biology and Pharmaceutical Applications
The compound 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile (CAS: 1227577-65-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine and acetonitrile functional groups, has demonstrated promising potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable applications of 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile is its role in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have utilized this compound as a scaffold to design novel inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of compounds targeting the JAK-STAT pathway, a key player in immune regulation and oncogenesis.
In addition to its pharmacological applications, 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile has been investigated for its chemical properties and reactivity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its structure and confirm its purity. Computational modeling studies have further elucidated its binding interactions with biological targets, providing valuable insights for rational drug design. These findings underscore the compound's versatility and its potential to serve as a cornerstone in the development of next-generation therapeutics.
Despite its promise, challenges remain in optimizing the synthetic routes for 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile to ensure scalability and cost-effectiveness. Recent advancements in green chemistry have explored catalytic methods to enhance yield and reduce environmental impact. For example, a 2024 study in Organic Process Research & Development demonstrated a novel palladium-catalyzed coupling reaction that significantly improved the efficiency of its production. Such innovations are critical for translating laboratory-scale findings into industrial applications.
Looking ahead, the continued exploration of 6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile is expected to yield further breakthroughs in drug discovery and chemical biology. Its unique structural features and demonstrated bioactivity make it a compelling candidate for interdisciplinary research. Future studies may focus on expanding its therapeutic applications, refining synthetic methodologies, and investigating its mechanisms of action at the molecular level. As the field progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing precision medicine.
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